![molecular formula C16H17N3O2S B5699819 5-(2-furyl)-4-(4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5699819.png)
5-(2-furyl)-4-(4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol
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Description
5-(2-furyl)-4-(4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol, also known as FIT, is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI). PDI is a key player in protein folding and quality control in the endoplasmic reticulum (ER) of cells. FIT has shown promising results in scientific research and has the potential to be used as a tool compound for investigating PDI function and as a therapeutic agent for treating diseases associated with ER stress.
Scientific Research Applications
Quantum Computing
The unique properties of “HMS2319B16” may have potential applications in the field of quantum computing. The compound’s molecular structure could be utilized in the development of qubits or quantum bits, which are the fundamental units of quantum information. Research in this area focuses on harnessing the quantum states of particles to perform computations far more complex than those possible with classical computers .
Nuclear Physics
Although not directly related to the compound’s name, research by a scientist named Oprea on fast proton-induced fission of uranium-238 has been conducted, which could have implications for the production of radioisotopes with applications in medicine, electronics, industry, and other fields .
properties
IUPAC Name |
3-(furan-2-yl)-4-[(4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11(2)21-13-7-5-12(6-8-13)10-19-15(17-18-16(19)22)14-4-3-9-20-14/h3-9,11H,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGHYZYWPXAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Furan-2-yl-4-(4-isopropoxy-benzyl)-4H-[1,2,4]triazole-3-thiol |
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